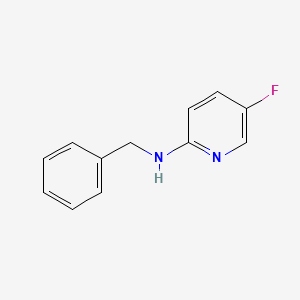

N-benzyl-5-fluoropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOLQWLMUCPCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 5 Fluoropyridin 2 Amine and Precursors

Direct Synthetic Routes to N-Benzyl-5-fluoropyridin-2-amine

Direct synthesis focuses on introducing the benzylamino moiety onto a 5-fluoropyridine core in a single transformative step. This is most commonly achieved through amination reactions on activated pyridine (B92270) derivatives.

Amination Strategies for Fluoropyridine Derivatives

Amination strategies are a cornerstone for forging carbon-nitrogen bonds in aromatic systems. For this compound, this typically involves the reaction of benzylamine (B48309) with a 5-fluoropyridine bearing a suitable leaving group at the 2-position.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for synthesizing this compound. This reaction involves the attack of a nucleophile, such as benzylamine, on a pyridine ring that is activated by an electron-withdrawing group and contains a good leaving group. youtube.com Halopyridines, particularly those with chloro or fluoro substituents, are common substrates for this transformation. youtube.comsci-hub.se The pyridine nitrogen itself enhances the ring's electrophilicity, facilitating nucleophilic attack, a process that temporarily disrupts the ring's aromaticity before it is restored upon expulsion of the leaving group. youtube.com

A general and effective method involves a palladium-catalyzed Buchwald-Hartwig amination. For instance, the reaction of 2-bromo-5-fluoropyridine (B41290) with benzylamine can be carried out using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a suitable phosphine (B1218219) ligand such as XPhos, and a base like sodium tert-butoxide (NaOtBu) in an anhydrous solvent like toluene (B28343). This reaction typically requires heating, for example at 100 °C for 24 hours, to proceed to completion. rsc.org The presence of the fluorine atom at the 5-position influences the reactivity of the leaving group at the 2-position. sci-hub.se

Recent advancements have focused on developing milder, metal-free SNAr conditions. One such approach utilizes bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates. These reagents act as activated forms of 2-halopyridines. The N-(1-ethoxyvinyl) group serves a dual purpose: it activates the pyridine ring for SNAr and acts as a protecting group for the pyridine nitrogen. researchgate.netacs.org This methodology allows for the reaction with benzylamine derivatives to occur under mild conditions, often at room temperature or with gentle heating to 40 °C, without the need for transition metal catalysts. researchgate.netacs.org

Table 1: Representative SNAr Reaction for this compound Synthesis

| Starting Material | Nucleophile | Catalyst/Reagents | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 2-Bromo-5-fluoropyridine | Benzylamine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 °C, 24 h | This compound | rsc.org |

| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Benzylamine | None | Dichloromethane | 40 °C | This compound | acs.org |

The development of transition-metal-free amination methods is a significant goal in modern organic synthesis to avoid potential metal contamination in the final products. tu-dortmund.de For the synthesis of aminopyridines, several strategies have emerged. One approach involves the reaction of 2-fluoropyridines with an ammonia (B1221849) source like acetamidine (B91507) hydrochloride. rsc.orgrsc.org This method proceeds via nucleophilic substitution followed by hydrolysis under catalyst-free conditions, offering high yields and chemoselectivity. rsc.orgrsc.org While this specific method generates a primary amine, its principles can be extended to using substituted amines.

Another innovative metal-free approach involves the directed C-H borylation of 2-benzyl-5-fluoropyridine (B13676187) derivatives. ccspublishing.org.cnresearchgate.net While this is not a direct amination to form the target compound, it highlights a metal-free strategy to functionalize the pyridine ring, which could be part of a multi-step synthesis. ccspublishing.org.cnresearchgate.net These methods underscore a shift towards more sustainable and economical synthetic routes. tu-dortmund.de

Reductive Amination Protocols

Reductive amination offers an alternative pathway to this compound, starting from a primary aminopyridine and a carbonyl compound. This two-step process involves the initial formation of an imine (or Schiff base) followed by its reduction.

This protocol would commence with the reaction of 2-amino-5-fluoropyridine (B1271945) and benzaldehyde (B42025). The condensation of these two starting materials, typically under acidic catalysis, yields the corresponding N-benzylidene-5-fluoropyridin-2-amine (an imine or Schiff base). A documented example for a related structure involves mixing the aminopyridine and benzaldehyde in a solvent like dioxane with acetic acid. rsc.org

The subsequent step is the reduction of the C=N double bond of the imine. This is commonly achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). The hydride attacks the electrophilic carbon of the imine, and upon workup, yields the final this compound. This method is widely applicable for the synthesis of secondary amines.

Synthesis of Key Intermediates and Fluorinated Pyridine Building Blocks

The success of the aforementioned synthetic routes is contingent on the availability of key starting materials, namely 2-amino-5-fluoropyridine and 2-halo-5-fluoropyridines.

2-Amino-5-fluoropyridine is a crucial intermediate. researchgate.netchemicalbook.com One synthetic route starts from 2-aminopyridine (B139424), proceeding through a sequence of nitration, amino group protection (acetylation), reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine, and final deprotection (hydrolysis). researchgate.netchemicalbook.comchemicalbook.com An alternative, five-step synthesis begins with 2-amino-5-nitropyridine. thieme-connect.com Yet another method involves the ammonolysis of 2,3-difluoro-5-chloropyridine followed by a reduction reaction. google.com Oxidation of 2-amino-5-fluoropyridine with agents like hydrogen peroxide in sulfuric acid can lead to the formation of 5-fluoro-2-nitropyridine (B1317553) or, under modified conditions, (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide. nii.ac.jp

2-Chloro-5-fluoropyridine is another vital building block. nbinno.com It can be synthesized from 5-amino-2-chloropyridine (B41692) via diazotization with an agent like isoamyl nitrite (B80452) and tetrafluoroboric acid, followed by thermolysis, achieving a 70% yield. thieme-connect.com Other methods include the chlorination of 5-fluoropyridine using agents such as phosphorus pentachloride or thionyl chloride. nbinno.com This intermediate is a versatile substrate for nucleophilic substitution and coupling reactions. nbinno.comnbinno.com

Table 2: Summary of Key Intermediates and Their Synthesis

| Intermediate | Starting Material(s) | Key Reaction Steps | Ref |

|---|---|---|---|

| 2-Amino-5-fluoropyridine | 2-Aminopyridine | Nitration, Acetylation, Reduction, Diazotization, Schiemann reaction, Hydrolysis | researchgate.net |

| 2-Amino-5-fluoropyridine | 2,3-Difluoro-5-chloropyridine, Ammonia | Ammonification, Reduction | google.com |

| 2-Chloro-5-fluoropyridine | 5-Amino-2-chloropyridine | Diazotization, Thermolysis | thieme-connect.com |

| 2-Chloro-5-fluoropyridine | 5-Fluoropyridine | Chlorination | nbinno.com |

Preparation of 2-Amino-5-fluoropyridine

2-Amino-5-fluoropyridine serves as a critical intermediate in the synthesis of numerous compounds, including this compound. One established method begins with 2-aminopyridine and proceeds through a multi-step sequence designed to introduce the fluorine atom at the C-5 position. researchgate.netdissertationtopic.net This process involves an initial acylation to protect the amino group, followed by nitration, reduction of the nitro group to a primary amine, a Schiemann reaction for diazotization and subsequent fluorination, and finally hydrolysis to deprotect the amino group. researchgate.netdissertationtopic.net

Table 1: Optimized Conditions for the Multi-Step Synthesis of 2-Amino-5-fluoropyridine dissertationtopic.net

| Step | Reactants | Reagents/Catalyst | Temperature | Time | Yield |

| Acylation | 2-aminopyridine | Acetic anhydride | 45 °C | 2.5h | 96.26% |

| Nitration | 2-acetamidopyridine | Fuming nitric acid, Sulfuric acid | 60 °C | 2h | 88.40% |

| Reduction | 2-acetamido-5-nitropyridine | Hydrazine hydrate, Pd/C | 80 °C | 3.5h | 93.26% |

| Diazotization | 2-acetamido-5-aminopyridine | Sodium nitrite, Fluoroboric acid | 25 °C | 1.5h | 87.22% |

| Schiemann Rxn | 2-acetamido-5-pyridine diazonium tetrafluoroborate | Toluene (solvent) | 110 °C | - | 64.94% |

| Hydrolysis | 2-acetamido-5-fluoropyridine | Sodium hydroxide (B78521) (aq) | 80 °C | 2h | 95.25% |

Another reported synthetic route also starts from 2-aminopyridine and involves nitration, amino acetylation, reduction of the nitro group, diazotization, the Schiemann reaction, and hydrolysis of the acetyl group. researchgate.net This pathway simplifies experimental operations compared to other methods that require the synthesis of 2-chloro-5-aminopyridine as a starting material. researchgate.net A distinct approach involves the reaction of 1,2-dichloroethane (B1671644) with fluorine gas in the presence of cuprous chloride, followed by treatment with aqueous ammonia to yield 2-amino-5-fluoropyridine with a reported yield of 75.5% and a purity of 99.4%. chemicalbook.com

Selective Fluorination Strategies for Pyridine Systems

The introduction of a fluorine atom onto a pyridine ring is a pivotal transformation in medicinal chemistry, and several strategies have been developed to achieve this with high selectivity. These methods are essential for creating precursors like 2-amino-5-fluoropyridine.

Direct C-H Fluorination : A notable method allows for the direct and site-selective fluorination of a single C-H bond in pyridines and diazines. Using commercially available silver(II) fluoride (B91410) (AgF₂), this reaction proceeds at ambient temperature and provides exclusive selectivity for fluorination adjacent to the ring nitrogen (the C-2 position). researchgate.net The mild conditions make this approach suitable for complex molecules and medicinally important compounds. researchgate.net

Elemental Fluorine-Iodine Mixtures : High yields of 2-fluoro-derivatives of pyridine can be achieved at room temperature using a mixture of elemental fluorine and iodine. rsc.org This system is believed to function by forming intermediate N-iodo-heterocyclic species, which are then attacked by fluoride ions. rsc.org

Via Zincke Imine Intermediates : For fluorination at the C3-position, a novel approach utilizes ring-opened Zincke imine intermediates. These intermediates undergo regioselective C-F bond formation with electrophilic fluorinating reagents, and subsequent ring-closure yields the C3-fluorinated pyridine. acs.orgnih.gov This strategy is valuable as it provides access to a different regioisomer than many other methods and is applicable to the late-stage fluorination of complex pyridine-containing drugs. acs.org

Novel Synthetic Approaches and Catalyst Development

Recent advances in organic synthesis have introduced more sophisticated and efficient methods for constructing molecules like this compound. These include directed C-H functionalization and highly efficient palladium-catalyzed coupling reactions.

Directed C-H Functionalization for Pyridine Derivatives (e.g., borylation)

Directly functionalizing a C-H bond represents a highly atom-economical approach to synthesis. rsc.org For pyridine systems, this can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can inhibit catalysts. rsc.orgrsc.org

Iridium-catalyzed C-H borylation is a valuable method for preparing pyridyl boronates, which are versatile intermediates for further functionalization. rsc.org However, the reaction can be hampered by catalyst inhibition from the pyridine nitrogen's lone pair. This issue can be mitigated by introducing a substituent at the C-2 position, which sterically hinders this coordination. rsc.org

A more advanced strategy involves the use of boryl pincer complexes of iridium. nih.govacs.org In this system, the pyridine substrate first coordinates to the Lewis acidic boron center of the complex. This directed binding facilitates the subsequent insertion of the iridium metal into the ortho C-H bond (C-2 position) of the pyridine ring, leading to selective activation. nih.govacs.org This provides a different directional topology compared to conventional methods where both direction and C-H activation occur at the same metal center. acs.org

Palladium-Catalyzed Amination Techniques

The final and crucial step in forming this compound is the creation of the C-N bond between the fluorinated pyridine ring and the benzylamine moiety. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the premier methods for this transformation. koreascience.krnbu.ac.in

This reaction is highly effective for coupling aryl halides, such as 2-bromo-5-fluoropyridine, with a wide range of primary and secondary amines. rsc.org Research has shown that this compound (referred to as 2-Benzylamino-5-fluoropyridine in the literature) can be synthesized from 2-bromo-5-fluoropyridine and benzylamine. rsc.org The reaction is typically carried out in an inert solvent like toluene at elevated temperatures. rsc.org The efficiency of the catalytic system is highly dependent on the choice of the palladium source and, crucially, the phosphine ligand. nih.gov

Table 2: Palladium-Catalyzed Synthesis of this compound rsc.org

| Halopyridine | Amine | Palladium Source | Ligand | Base | Yield |

| 2-Bromo-5-fluoropyridine | Benzylamine | Pd₂(dba)₃ | XPhos | NaOtBu | 25% |

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to excellent yields in significantly shorter times compared to conventional heating. koreascience.krnih.gov The use of specific palladium catalysts in conjunction with suitable ligands allows for the efficient amination of various halopyridines, which can then be further transformed if needed. koreascience.kr

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. rasayanjournal.co.in The goal is to develop processes that are more environmentally benign, safer, and more efficient. researchgate.net For the synthesis of pyridine derivatives, these principles manifest in several ways:

Use of Greener Solvents : Traditional syntheses often use hazardous volatile organic compounds. Green alternatives include using safer solvents like polyethylene (B3416737) glycol (PEG 400) or aqueous ethanol, which are less toxic and more environmentally friendly. researchgate.net In some cases, reactions can be performed in biphasic systems or under solventless conditions, which simplifies product separation and reduces waste. researchgate.netbiosynce.com

Catalysis : The use of catalysts is a cornerstone of green chemistry because they allow reactions to proceed with high efficiency and selectivity, often under milder conditions, which reduces energy consumption. biosynce.com Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused for multiple cycles. researchgate.net

Microwave and Ultrasound-Assisted Synthesis : These non-conventional energy sources can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.gov Microwave-assisted synthesis has been shown to be a highly effective green tool for producing pyridine derivatives in excellent yields. nih.gov

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains significant portions of all the starting materials. rasayanjournal.co.in This approach improves atom economy and reduces the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.net

By integrating these green chemistry approaches, the synthesis of complex molecules like this compound and its precursors can be made more sustainable and economically viable. rasayanjournal.co.inresearchgate.net

Chemical Reactivity and Functionalization of N Benzyl 5 Fluoropyridin 2 Amine

Electrophilic Aromatic Substitution on Pyridine (B92270) and Benzyl (B1604629) Rings

The electronic nature of N-benzyl-5-fluoropyridin-2-amine dictates the regioselectivity of electrophilic aromatic substitution (EAS) on both its pyridine and benzyl rings. The pyridine ring, being electron-deficient, is generally deactivated towards EAS. However, the activating effect of the amino group at the 2-position, coupled with the directing effect of the fluorine atom at the 5-position, can influence the outcome of such reactions. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are ortho and para to the amino group, respectively. The fluorine atom is a deactivating group but is also an ortho, para-director. masterorganicchemistry.com

Conversely, the benzyl ring is activated towards EAS. The benzylic nitrogen can donate electron density to the ring, although this effect is modulated by its attachment to the electron-deficient pyridine ring. The substitution pattern on the benzyl ring will be influenced by the electronic and steric nature of the substituents already present. For instance, electron-donating groups on the benzyl ring would further enhance its reactivity towards electrophiles. Current time information in Bangalore, IN.

Nucleophilic Transformations at the Amino Group

The secondary amine functionality in this compound is a key site for nucleophilic transformations. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a variety of reactions.

Alkylation, acylation, and sulfonylation are common transformations that can be performed on the amino group to introduce a wide range of functional groups. For example, reaction with alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a suitable base would yield the corresponding N-substituted derivatives. nih.gov These modifications can significantly alter the steric and electronic properties of the molecule, providing a straightforward route to a diverse library of compounds. The reactivity of the amino group can be influenced by the electronic properties of the pyridine ring; the electron-withdrawing nature of the fluorinated pyridine ring may slightly reduce the nucleophilicity of the amino group compared to a simple N-benzylaniline.

Regioselective Functionalization of the Pyridine Nucleus

Achieving regioselective functionalization of the pyridine ring is crucial for the targeted synthesis of complex molecules. Several strategies have been developed to control the position of new substituents on the pyridine nucleus of similar compounds.

Directed Ortho Metalation (DoM) Applications

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org In this reaction, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca For this compound, the amino group can potentially act as a directing group. The nitrogen atom can coordinate to a strong base like n-butyllithium, facilitating the removal of a proton from the C3 position of the pyridine ring. harvard.edu The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the 3-position with high regioselectivity. The fluorine at the 5-position is unlikely to interfere with this process and may even enhance the acidity of the C3 proton through its inductive effect.

It is important to note that for secondary amines, deprotonation of the N-H proton is a competing reaction. Therefore, protection of the amino group, for instance as a tertiary amide, is often necessary to achieve efficient ortho-lithiation of the pyridine ring. uwindsor.ca

Directed C-H Borylation and Subsequent Derivatizations

A significant advancement in the functionalization of this compound and its analogues is the development of a metal-free directed C-H borylation reaction. This method allows for the highly efficient and site-exclusive introduction of a boryl group onto the molecule.

Research has demonstrated a novel method for the metal-free C−H borylation of 2-benzyl-5-fluoropyridines. oaji.net This reaction utilizes the 5-fluoropyridine moiety as a directing group to achieve high efficiency and site exclusivity. The resulting borylated products are versatile intermediates that can be readily derivatized. For instance, the borylated compounds can undergo Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl groups. Furthermore, the directing pyridine group can be removed under reductive conditions, expanding the synthetic utility of this strategy. oaji.net

The reaction proceeds through the formation of a Lewis acid-base adduct between BBr3 and the nitrogen atom of the 5-fluoropyridine group. This is followed by an electrophilic aromatic substitution on the aniline (B41778) ring, leading to the borylated product. oaji.net This methodology has been shown to be applicable to a range of 2-benzyl-5-fluoropyridine (B13676187) derivatives, with electron-donating groups on the benzyl ring generally leading to higher yields. oaji.net

| Substrate | Product | Yield (%) |

| This compound | 2-(benzyl(5-fluoropyridin-2-yl)amino)phenylboronic acid | Not specified |

| 2-(N-methylanilino)-5-fluoropyridine | 2-(methyl(5-fluoropyridin-2-yl)amino)phenylboronic acid | 93 |

| 4-methyl-N-(5-fluoropyridin-2-yl)-N-methylaniline | 2-((5-fluoropyridin-2-yl)(methyl)amino)-5-methylphenylboronic acid | 85 |

| 4-fluoro-N-(5-fluoropyridin-2-yl)-N-methylaniline | 5-fluoro-2-((5-fluoropyridin-2-yl)(methyl)amino)phenylboronic acid | 75 |

Table 1: Examples of metal-free directed C-H borylation of 2-aminopyridine (B139424) derivatives. Data extracted from a study on analogous compounds. oaji.net

Derivatization Applications and Scaffold Modifications

The functionalized derivatives of this compound serve as valuable scaffolds for the construction of more complex molecular architectures, including those containing additional heterocyclic rings.

Introduction of Heterocyclic Moieties

The 2-aminopyridine motif is a well-established precursor for the synthesis of various fused heterocyclic systems. nih.govsciencepublishinggroup.com For example, condensation reactions of 2-aminopyridines with α,β-unsaturated ketones, dicarbonyl compounds, or other bifunctional reagents can lead to the formation of a wide array of heterocyclic structures. researchgate.netacs.org

Specifically, derivatives of this compound can be utilized in cyclization reactions to construct fused ring systems. For example, the amino group can react with suitable reagents to form imidazo[1,2-a]pyridines, a common scaffold in medicinal chemistry. organic-chemistry.org The presence of the fluorine atom and the benzyl group can be exploited to modulate the properties of the resulting heterocyclic compounds. The functionalization of the benzyl ring prior to cyclization offers a route to a diverse range of substituted heterocyclic products.

| Reactant 1 | Reactant 2 | Product Heterocycle |

| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine |

| 2-Aminopyridine | β-Ketoester | Pyrido[1,2-a]pyrimidine |

| 2-Aminopyridine | Malonic acid | Pyrido[1,2-a]pyrimidin-4-one |

| 4-Aminopyridine (B3432731) | 2-Mercaptobenzoic acid | Thiazine derivative |

Table 2: Examples of heterocyclic synthesis from aminopyridine precursors. oaji.netresearchgate.netacs.org

Functionalization for Material Science Applications

A review of current scientific literature and patent databases does not yield specific research detailing the functionalization of this compound for direct applications in material science. While the broader class of fluorinated pyridines is of significant interest in various fields, including materials, specific studies focusing on incorporating the this compound moiety into polymers or other materials are not prominently reported.

Research on related compounds, such as other derivatives of 2-amino-5-fluoropyridine (B1271945), suggests potential pathways for functionalization. For instance, studies on 2-amino-3-nitro-5-fluoropyridine (B112277) have shown it can be incorporated into polymers to enhance thermal stability and electronic properties. smolecule.com The fluorine atom at the 5-position of the pyridine ring is generally known to be susceptible to nucleophilic aromatic substitution, which is a common strategy for functionalizing such molecules. nih.govacs.org However, without specific studies on this compound, its role and performance in material science remain speculative.

Further research would be required to explore the potential of this compound as a monomer or functional additive in the development of new materials. Such investigations would need to establish synthetic routes for its incorporation into material backbones and characterize the resulting properties.

Computational and Theoretical Studies of N Benzyl 5 Fluoropyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of N-benzyl-5-fluoropyridin-2-amine. These methods provide a detailed picture of the electron distribution and its implications for molecular stability and reactivity.

Theoretical calculations for similar structures, such as 5-bromo-4-phenylpyridin-2-amine, have shown that halogen atoms reduce the electron density at their position of substitution, which in turn can enhance the reactivity at other positions. The amine group increases the π-electron density, which is crucial for hydrogen bonding and molecular recognition. For this compound, the fluorine atom at the 5-position is anticipated to enhance the electrophilicity of the pyridine (B92270) ring.

A hypothetical table of calculated electronic properties for this compound based on typical DFT calculations (B3LYP/6-31G(d,p) level of theory) is presented below.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and low reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

This table is generated for illustrative purposes based on known values for similar compounds and does not represent experimentally verified data.

The electronic parameters derived from DFT calculations are instrumental in predicting the reactivity of this compound. The HOMO-LUMO gap is a key indicator of chemical reactivity; a large gap suggests high stability. The locations of the HOMO and LUMO can predict the sites for electrophilic and nucleophilic attack, respectively. For instance, studies on the reactivity of 2-fluoro- and 2-chloropyridines have shown that the fluorine substituent significantly enhances the rate of nucleophilic substitution compared to chlorine. researchgate.net However, a fluorine atom at the 5-position has been noted to sometimes retard reactions, possibly due to lone-pair repulsion with the developing negative charge in the intermediate state. researchgate.net

Computational studies on related molecules have demonstrated the ability to predict reaction pathways and product distributions by calculating the activation energies for different potential reactions. nih.gov For this compound, DFT could be used to model its behavior in reactions such as C-H borylation, which has been studied for similar 2-benzyl-5-fluoropyridines. ccspublishing.org.cnresearchgate.net

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound over time. nih.govgenominfo.org These simulations provide insights into the molecule's dynamic behavior, stability of different conformations, and intramolecular interactions.

A hypothetical table of key dihedral angles and their populated ranges from a simulated conformational analysis is shown below.

| Dihedral Angle | Atoms Defining the Angle | Predicted Range (degrees) |

| τ1 | C(phenyl)-C(benzyl)-N(amine)-C(pyridine) | -150 to -170 and 50 to 70 |

| τ2 | C(benzyl)-N(amine)-C(pyridine)-N(pyridine) | -20 to 20 and 160 to 180 |

This table is generated for illustrative purposes based on known values for similar compounds and does not represent experimentally verified data.

In Silico Ligand Design and Molecular Docking to Research Targets

Given the prevalence of pyridine-containing compounds in medicinal chemistry, this compound is a candidate for in silico ligand design and molecular docking studies against various biological targets. wipo.intgoogle.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions. nih.gov

Derivatives of 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine have been investigated as inhibitors of cyclin-dependent kinase 9 (CDK9). wipo.intgoogle.com Other similar structures have been explored as inhibitors of VEGFR-2 nih.gov and CSNK2A nih.gov. Molecular docking of this compound into the active site of such kinases could reveal potential binding modes.

Key interactions would likely involve:

Hydrogen bonding: The secondary amine can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

Pi-stacking: The benzyl (B1604629) and fluoropyridine rings can engage in π-π stacking or π-cation interactions with aromatic residues in the active site.

Hydrophobic interactions: The benzyl group can occupy hydrophobic pockets within the binding site.

A hypothetical table summarizing the docking results of this compound into the ATP-binding site of CDK9 is presented below.

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | Cys106, Asp167 |

| Hydrogen Bonds | 2 | N-H...O=C (Cys106), N(pyridine)...H-N (Asp167) |

| Pi-Stacking Interactions | 1 | Benzyl ring with Phe103 |

This table is generated for illustrative purposes based on known values for similar compounds and does not represent experimentally verified data.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro data)

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of this compound derivatives, a QSAR model could be developed to predict their in vitro potency (e.g., IC50 values against a particular kinase).

The model would be built using a set of calculated molecular descriptors for each analog. These descriptors can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular weight, volume, surface area.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

A hypothetical QSAR data table for a series of this compound derivatives is shown below.

| Compound | LogP | Dipole Moment (D) | LUMO (eV) | Observed IC50 (nM) | Predicted IC50 (nM) |

| 1 (Parent) | 3.2 | 3.5 | -1.2 | 150 | 145 |

| 2 (4'-methoxybenzyl) | 3.0 | 4.1 | -1.1 | 120 | 125 |

| 3 (4'-chlorobenzyl) | 3.8 | 2.9 | -1.4 | 90 | 95 |

| 4 (4'-trifluoromethylbenzyl) | 4.1 | 2.5 | -1.6 | 50 | 55 |

This table is generated for illustrative purposes based on known values for similar compounds and does not represent experimentally verified data.

A resulting QSAR equation might look like: log(1/IC50) = 0.5LogP - 0.2DipoleMoment - 0.8*LUMO + c

This equation could then be used to predict the potency of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Investigations of Biological Activities: in Vitro and Mechanistic Focus

Enzyme Modulation Studies

Derivatives of aminopyridine have shown notable activity as enzyme modulators, particularly in the context of neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibition:

4-Aminopyridine (B3432731) (4AP) analogues are under intense investigation for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mlcpharmacy.edu.inresearchgate.net A deficiency in acetylcholine is linked to memory and cognitive impairments, making AChE inhibitors a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.net

Studies on various 4-aminopyridine derivatives have demonstrated their potential as AChE inhibitors. For instance, a series of semicarbazones of 4-aminopyridine exhibited moderate to excellent IC50 values for AChE inhibition, with some compounds showing potency comparable to the standard drug rivastigmine. mlcpharmacy.edu.in Kinetic studies revealed that some of these analogues act as non-competitive inhibitors of AChE, suggesting they may bind to the peripheral anionic site (PAS) of the enzyme. mlcpharmacy.edu.in Carbamate derivatives of 4-aminopyridine have also been synthesized and evaluated, with some showing non-competitive inhibition of acetylcholinesterase and competitive inhibition of butyrylcholinesterase. nih.govresearchgate.net

The N-benzyl group in N-benzyl-5-fluoropyridin-2-amine could potentially interact with the catalytic or peripheral anionic sites of AChE. Research on N-benzylpyridinium–curcumin derivatives has shown that the benzyl (B1604629) moiety can influence inhibitory potency, with unsubstituted and smaller substituted benzyl groups often showing higher activity. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Selected 4-Aminopyridine Analogues

| Compound | Type | AChE IC50 (µM) | Inhibition Type | Reference |

| Analogue 3 | 4-Aminopyridine Semicarbazone | 6.32 ± 1.50 | Non-competitive | mlcpharmacy.edu.in |

| Analogue 9 | 4-Aminopyridine Semicarbazone | 5.58 ± 0.016 | Non-competitive | mlcpharmacy.edu.in |

| Rivastigmine (Standard) | Carbamate | 6.15 ± 0.57 | - | mlcpharmacy.edu.in |

| Compound 4d | 4-Aminopyridine Carbamate | - | Non-competitive (AChE) | nih.govresearchgate.net |

| Compound 8 | Pyridine (B92270) Carbamate | 0.153 ± 0.016 (human AChE) | Mixed | researchgate.net |

| N-benzylpyridinium-curcumin derivative 7f | Benzyl Pyridinium (B92312) | 0.0075 ± 0.00019 | - | nih.gov |

| N-benzylpyridinium-curcumin derivative 7g | Benzyl Pyridinium | 0.016 ± 0.00018 | - | nih.gov |

This table is for illustrative purposes and includes data from related aminopyridine compounds, not this compound directly.

Receptor Interaction and Allosteric Modulation

The aminopyridine scaffold is also a key feature in molecules designed to interact with various receptors, including metabotropic glutamate (B1630785) receptors (mGluRs).

mGlu5 Receptor Positive Allosteric Modulators (PAMs):

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and is a target for treating central nervous system disorders. nih.govlonza.com Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, enhancing the receptor's response. nih.govmdpi.com

Several mGlu5 PAMs have been developed from various chemical scaffolds, including those containing pyridine moieties. lonza.comresearchgate.net These modulators offer potential advantages over traditional orthosteric ligands, such as increased receptor subtype selectivity. nih.gov The discovery of PAMs that act at unique allosteric sites suggests that different chemical structures can induce differential effects on mGlu5-mediated physiological responses. lonza.com While direct studies on this compound as an mGlu5 PAM are not available, its structural components suggest a potential for interaction with allosteric sites on mGluRs.

Pathway-Specific Biological Activity Assessment

The aminopyridine core is found in molecules that can modulate specific biological pathways, such as those involving phospholipases and inflammasomes.

Phosphoinositide Phospholipase C (PI-PLC) Inhibition Mechanisms (for related thienopyridines)

Thieno[2,3-b]pyridines, which are structurally related to aminopyridines, have been identified as potential inhibitors of phosphoinositide phospholipase C (PLC) isoforms. nih.gov PLC enzymes are crucial in signal transduction pathways, and their inhibition can lead to potent growth inhibitory effects in cancer cell lines. nih.gov Some thieno[2,3-b]pyridine (B153569) derivatives have shown anti-proliferative activity by inducing G2/M cell cycle arrest. nih.gov While this research is on a related but different heterocyclic system, it highlights the potential for pyridine-containing compounds to interact with key signaling enzymes.

Inflammasome Activation Inhibition (e.g., NLRP3 inflammasome)

The NLRP3 inflammasome is a multi-protein complex involved in the inflammatory response. nih.gov Its aberrant activation is implicated in a range of inflammatory diseases. nih.gov Consequently, there is significant interest in developing small molecule inhibitors of the NLRP3 inflammasome. nih.govmdpi.com

Several compounds that inhibit the NLRP3 inflammasome have been identified, and some are chemically related to aminopyridines. nih.gov For example, novel chemical classes of NLRP3-inhibiting compounds (NICs) have been shown to be potent and selective inhibitors in human monocytes and mouse macrophages. nih.gov These compounds physically interact with NLRP3, occupying the same binding site as the well-known inhibitor CRID3 (MCC950), but in a different conformation. nih.gov The mechanism of inhibition for some compounds involves covalent modification of cysteine residues on the NLRP3 protein, preventing inflammasome assembly. biorxiv.org Given the structural similarities, this compound could potentially exhibit similar inhibitory activity against the NLRP3 inflammasome.

Antimicrobial Activity Research (In Vitro)

Fluorinated aminopyridine derivatives have been investigated for their antimicrobial properties.

A study screening a series of fluorinated chalcones and their 2-aminopyridine-3-carbonitrile derivatives revealed significant in vitro antitubercular activity. um.edu.mynih.govplos.orguel.ac.uk One of the 2-aminopyridine-3-carbonitrile derivatives was found to be the most potent among the tested compounds, with a minimum inhibitory concentration (MIC) comparable to broad-spectrum antibiotics like ciprofloxacin (B1669076) and streptomycin. um.edu.myplos.orguel.ac.ukresearchgate.net This compound was also found to be non-toxic to human liver cell lines. um.edu.myplos.orguel.ac.ukresearchgate.net These findings suggest that the 2-aminopyridine (B139424) scaffold, particularly when fluorinated, is a promising lead for the development of new antitubercular drugs. um.edu.mynih.gov

The presence of both a fluorine atom and an aminopyridine core in this compound suggests it may possess antimicrobial activity, warranting further investigation.

Table 2: Antitubercular Activity of a Potent 2-Aminopyridine-3-Carbonitrile Derivative

| Compound | MIC (µM) | Reference |

| Compound 40 | ~8 | nih.govplos.orguel.ac.ukresearchgate.net |

| Ciprofloxacin (Standard) | Comparable to Compound 40 | plos.orguel.ac.ukresearchgate.net |

| Streptomycin (Standard) | Comparable to Compound 40 | plos.orguel.ac.ukresearchgate.net |

| Pyrazinamide (Standard) | Less potent than Compound 40 | plos.orguel.ac.ukresearchgate.net |

This table is for illustrative purposes and includes data from a related aminopyridine compound, not this compound directly.

Cellular Mechanism of Action Studies (In Vitro)

Inhibition of Cellular Processes (e.g., cell differentiation, microtubule assembly for related compounds)

The 2-aminopyridine scaffold, a core component of this compound, is a well-established pharmacophore known to interact with various enzymes and receptors, leading to a wide range of biological effects. rsc.org Derivatives of 2-aminopyridine have been investigated for their potential to inhibit critical cellular processes, including cell proliferation and survival pathways.

Substituted 2-aminopyridines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. google.com Inhibition of these kinases can halt cell division and is a strategy used in cancer therapy. google.com For instance, certain 2-aminopyridine substituted heterocycles act as selective inhibitors of CDK4, a kinase often implicated in cell proliferative disorders like cancer. google.com The deregulation of CDK activity is a hallmark of many cancers, making inhibitors of these enzymes a promising class of therapeutic agents. google.com

Furthermore, aminopyridine-based compounds have been developed as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in cellular responses to stress, inflammation, and apoptosis. acs.org The ability of these compounds to modulate such fundamental cellular signaling pathways highlights the potential for this compound to exhibit similar activities. Additionally, novel 2-aminopyridine derivatives have been synthesized and evaluated as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), an enzyme involved in the regulation of tumor suppressor proteins like p53. nih.gov Inhibition of USP7 can lead to the stabilization of p53, promoting apoptosis in cancer cells. nih.gov

While direct evidence for the effect of this compound on microtubule assembly is not available, the broader class of aminopyridine derivatives has been explored for its impact on cellular integrity. For example, the combination of 4-aminopyridine with paclitaxel, a known microtubule-stabilizing agent, has shown effects on cell cycle arrest in breast cancer cell lines. rsc.org This suggests that aminopyridine structures can influence cellular processes related to the cytoskeleton, although the direct interaction with microtubule assembly needs further investigation.

The table below summarizes the inhibitory activities of various related aminopyridine compounds on different cellular targets.

| Compound Class | Target | Biological Effect | Reference |

| 2-Aminopyridine Substituted Heterocycles | Cyclin-Dependent Kinase 4 (Cdk4) | Inhibition of cell proliferation | google.com |

| Aminopyridine-Based Inhibitors | c-Jun N-Terminal Kinases (JNKs) | Modulation of stress and inflammatory responses | acs.org |

| 2-Aminopyridine Derivatives | Ubiquitin-Specific Peptidase 7 (USP7) | Promotion of MDM2 degradation and p53 stabilization | nih.gov |

| 4-Aminopyridine (in combination with Paclitaxel) | Breast Cancer Cells | Induction of S phase and G2/M phase arrest | rsc.org |

Impact on Metabolic Pathways (e.g., lipid to glucose metabolism shift)

Studies on fluorinated pyridine carboxylic acids have shown that the position of the fluorine atom influences the extent and location of hydroxylation during metabolism. worktribe.com This highlights the critical role that fluorine substitution can play in directing the metabolic pathways of a compound. While a direct shift from lipid to glucose metabolism has not been specifically documented for this compound, related aminopyridine compounds have been shown to interfere with key metabolic enzymes.

For instance, certain 2-aminopyridine analogs have been identified as inhibitors of both isocitrate lyase (ICL) and malate (B86768) synthase (MS), the two key enzymes of the glyoxylate (B1226380) shunt. mdpi.com This metabolic pathway is essential for the survival of some pathogens, making its inhibitors potential antimicrobial agents. mdpi.com The ability of these compounds to target specific metabolic pathways underscores the potential for this compound to have a targeted impact on cellular metabolism.

Research on mice with mitochondrial dysfunction has shown a correlation between progressive alterations in amino acid and lipid metabolism and the development of peripheral neuropathy. nih.gov This study highlights the intricate link between cellular metabolism and pathological conditions, suggesting that compounds capable of modulating metabolic pathways could have therapeutic applications. The table below outlines the impact of related compounds on metabolic pathways.

| Compound/Factor | Metabolic Pathway/Enzyme | Observed Impact | Reference |

| Fluorine Substitution | General Drug Metabolism | Increased metabolic stability | researchgate.networktribe.com |

| Fluorophenyl Pyridine Carboxylic Acids | Xenobiotic Metabolism | Position-dependent hydroxylation | worktribe.com |

| 2-Aminopyridine Analogs | Glyoxylate Shunt (Isocitrate Lyase and Malate Synthase) | Inhibition of enzyme activity | mdpi.com |

Antioxidant Activity Research

The investigation of antioxidant properties is a crucial aspect of characterizing the biological profile of a chemical compound. While direct studies on the antioxidant activity of this compound are not extensively reported, research on related structures provides preliminary insights.

A study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which share the N-benzyl moiety, reported on their antioxidant capacity. mdpi.com These compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.com Specifically, a derivative with a fluoro-substituted aryl group was identified as a potent and balanced antioxidant agent, demonstrating efficient hydroxyl radical scavenging and inhibition of 5-lipoxygenase. mdpi.com

Furthermore, a study on substituted 2-aminopyridine δ-lactone derivatives revealed significant antioxidant capacity as measured by the DPPH assay. mdpi.com This suggests that the 2-aminopyridine scaffold itself can contribute to the antioxidant properties of a molecule. Organosulfur compounds, some of which are Nrf2 activators, are also known for their antioxidant effects. mdpi.com While this compound is not an organosulfur compound, this research highlights the diverse chemical structures that can exhibit antioxidant activity through various mechanisms.

The following table summarizes the antioxidant activity of related compounds.

| Compound Class | Assay/Target | Finding | Reference |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Hydroxyl radical scavenging, 5-lipoxygenase inhibition | Potent antioxidant activity | mdpi.com |

| Substituted 2-aminopyridine δ-lactone derivatives | DPPH assay | Great antioxidant capacity | mdpi.com |

Structure Activity Relationship Sar Studies

Impact of N-Benzyl Moiety Modifications on Research Activity

The N-benzyl group of N-benzyl-5-fluoropyridin-2-amine is a critical component that significantly influences its interaction with biological targets. Modifications to this moiety have been explored to enhance potency and selectivity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar structural template, the N-benzyl group was found to be crucial for inhibitory activity against the deubiquitinating enzyme USP1/UAF1. nih.gov The substitution pattern on the benzyl (B1604629) ring can modulate activity, with different substituents leading to a range of potencies. nih.gov

In a study of 2-aminopyridine (B139424) derivatives with anticholinergic effects, quaternization of the pyridine (B92270) nitrogen and the nature of the N-substituent were key determinants of activity. A derivative with a 4-nitrobenzyl group at the quaternized nitrogen exhibited the most potent anticholinergic effect, significantly greater than derivatives with methyl or allyl groups. nih.gov This highlights that both the presence and the electronic properties of the benzyl (or substituted benzyl) group can dramatically alter the biological profile.

Furthermore, the synthesis of various N-benzyl-4,6-diphenylpyridin-2-amine analogues demonstrates the feasibility of introducing diverse substituents on the benzyl ring, allowing for a systematic exploration of its impact on biological activity. ijpsonline.com The flexibility to modify this part of the molecule is essential for fine-tuning its pharmacological properties.

Role of Fluoro Substitution on Pyridine Ring in SAR

The fluorine atom at the 5-position of the pyridine ring in this compound plays a pivotal role in its SAR profile. Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. informahealthcare.comencyclopedia.pubacs.org

The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov For example, in the development of IDH1 inhibitors, the incorporation of a 5-fluoropyridine was instrumental in reducing lipophilicity and mitigating CYP3A4 induction, leading to a clinical candidate. nih.gov The electron-withdrawing nature of fluorine can also alter the basicity of the pyridine nitrogen, which can influence receptor interactions and pharmacokinetic properties. informahealthcare.com

Studies on other fluorinated pyridine derivatives have shown that the position of the fluorine atom is crucial. For instance, in a series of TGF-βR1 kinase inhibitors, 3-fluoro and 5-fluoro substituted pyridine rings maintained potency, while a 4-fluoro substitution was detrimental to activity. mdpi.com In another example, a 3'-fluoro substitution in the pyridine ring of epibatidine (B1211577) improved its selectivity and efficacy for specific nicotinic acetylcholine (B1216132) receptors. nih.gov This underscores the subtle yet significant impact of the fluorine atom's placement on the pyridine ring's interaction with its biological target.

Influence of Pyridine Ring Substituents on Biological Profiles

Beyond the fluorine atom, other substituents on the pyridine ring of 2-aminopyridine derivatives can profoundly affect their biological profiles. The pyridine ring itself is a common scaffold in FDA-approved drugs due to its ability to engage in various biological interactions. nih.gov

SAR studies on pyridine derivatives have revealed that the nature, number, and position of substituents are critical for antiproliferative activity. For example, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative effects, while halogens or bulky groups may decrease activity. nih.gov The nitrogen atom in the pyridine ring can form hydrogen bonds with biological targets, enhancing binding affinity. tandfonline.com

In the context of kinase inhibitors, substituents on the pyridine ring can dictate selectivity. For instance, in a series of JAK2 inhibitors, specific substitutions on the 2-aminopyridine core led to compounds with high potency and selectivity over other JAK family members. nih.govtandfonline.com Similarly, for M1 positive allosteric modulators, the position of the nitrogen atom within the pyridine ring and other substituents influenced both potency and plasma protein binding. bohrium.com

The electronic properties of substituents also play a significant role. Electron-donating groups can increase the electron density of the pyridine ring, potentially affecting its interaction with target proteins. acs.org Conversely, electron-withdrawing groups can make the ring more electrophilic. The regioselectivity of reactions on the pyridine ring can also be controlled by the electronic nature of the substituents, which is a key consideration in the synthesis of new analogues. researchgate.net

The following table summarizes the influence of various pyridine ring substituents on the biological activity of 2-aminopyridine derivatives based on findings from multiple studies.

| Substituent/Modification | Position | Observed Effect on Biological Activity | Compound Class/Target | Reference |

| Methoxy (-OCH3) | Various | Enhanced antiproliferative activity | Pyridine derivatives | nih.gov |

| Hydroxyl (-OH) | Various | Enhanced antiproliferative activity | Pyridine derivatives | nih.gov |

| Halogens (Br, Cl) | Various | Decreased antiproliferative activity | Pyridine derivatives | nih.gov |

| 4-Fluoro | 4 | Decreased inhibitory activity | TGF-βR1 inhibitors | mdpi.com |

| 3-Fluoro | 3 | Maintained inhibitory activity | TGF-βR1 inhibitors | mdpi.com |

| Methyl | 4 | Varied effects on nNOS inhibitory potency | 2-Aminopyridines | nih.gov |

| Phenyl | 4 | Decreased σ1R affinity | Polyfunctionalized pyridines | csic.es |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization, aiming to improve a compound's properties while retaining its desired biological activity. nih.govu-strasbg.fr These approaches are particularly relevant for the this compound scaffold.

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to comparable biological effects. nih.gov For the this compound core, the 2-aminopyridine moiety itself can be considered a bioisostere for other groups, such as a guanidine (B92328) group, as seen in the design of nNOS inhibitors. nih.gov

Scaffold hopping, a more drastic modification, involves replacing the central core of a molecule with a structurally different scaffold that maintains the original's key binding interactions. nih.govchemrxiv.org This can lead to novel chemical entities with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position. For instance, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been explored as an alternative to other heterocyclic cores in the development of anti-mycobacterial agents. semanticscholar.org

The design and synthesis of novel analogues of this compound are driven by the insights gained from SAR studies. The goal is to create new molecules with enhanced potency, selectivity, and drug-like properties.

The synthesis of 2-aminopyridine derivatives is well-documented, with various methods available to introduce diversity at different positions of the scaffold. researchgate.netresearchgate.netijpsonline.com For example, multicomponent reactions can be employed to rapidly generate libraries of complex pyridine-containing molecules. nih.gov Suzuki and other cross-coupling reactions are frequently used to attach aryl or other groups to the pyridine ring, allowing for a wide range of structural modifications. acs.org

Recent research has focused on the synthesis of novel 2-aminopyridine derivatives as potential therapeutic agents. For example, new N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines have been synthesized and shown to possess antimicrobial activity. rsc.org In another study, a series of 2-aminopyridine derivatives were designed as selective JAK2 inhibitors, with one compound exhibiting high potency and selectivity. nih.gov

The following table presents examples of synthesized analogues based on the 2-aminopyridine scaffold and their reported biological activities, illustrating the application of design and synthesis strategies in lead optimization.

| Compound Class | Synthetic Strategy | Key Structural Features | Observed Biological Activity | Reference |

| 2-Aminopyridine Derivatives | Not specified | Truncated side chain, various aromatic linkers | nNOS inhibitory potency | nih.gov |

| 2-Aminopyridine Derivatives | Not specified | Varied substituents on a 2-aminopyridine core | Selective JAK2 inhibition | nih.gov |

| N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines | 1,3-dipolar cycloaddition | N-benzyl-2,5-dihydro-1H-pyrrole linked to a benzopyrimidine | Antimicrobial activity | rsc.org |

| 2-Aminopyridine-based CDK/HDAC dual inhibitors | Multi-step synthesis including Suzuki coupling | 2-aminopyridine linked to another heterocyclic system | Dual inhibition of CDK9 and HDAC1 | acs.org |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Not specified | 3-(4-fluoro)phenyl group with various 5-substituents | Anti-mycobacterial activity | semanticscholar.org |

Advanced Characterization and Analytical Methods in Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering detailed information about molecular structure, functional groups, and connectivity.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-benzyl-5-fluoropyridin-2-amine in solution. soton.ac.uksemanticscholar.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would show characteristic signals for the protons on the benzyl (B1604629) and fluoropyridine rings, as well as the methylene (B1212753) (-CH2-) bridge and the amine (-NH-) proton. The splitting patterns of these signals, governed by the n+1 rule, provide information about adjacent protons. chemguide.co.uk

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a highly sensitive and direct method to confirm the presence and electronic environment of the fluorine substituent on the pyridine (B92270) ring.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate protons with their directly attached carbons, providing definitive assignments of all NMR signals.

A representative, though not specific to this exact molecule, ¹³C NMR spectrum of a related compound shows distinct peaks for each carbon, which is a powerful tool for structural elucidation. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | 110 - 160 |

| Benzyl-H (aromatic) | 7.2 - 7.5 | 127 - 140 |

| Benzyl-CH₂ | 4.0 - 5.0 | 45 - 55 |

| Amine-NH | 5.0 - 7.0 | N/A |

Note: These are generalized predicted ranges and actual values may vary based on solvent and other experimental conditions.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. ksu.edu.sa These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretch of the secondary amine would appear in the region of 3300-3500 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ region. researchgate.net The presence of the C-F bond would also give rise to a characteristic absorption band.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ksu.edu.sa It is particularly useful for identifying vibrations of non-polar bonds. The aromatic ring vibrations in both the benzyl and pyridine moieties would be prominent in the Raman spectrum.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like this compound.

In an ESI-MS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the primary ion observed would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. epfl.ch Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. vensel.org For this compound, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

This technique provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the benzyl and fluoropyridine rings relative to each other.

Intermolecular interactions: Details of how the molecules pack together in the crystal, including hydrogen bonding and π-π stacking interactions. For instance, in a related compound, N-benzylpyridin-2-amine, intermolecular N—H⋯N hydrogen bonds were observed. nih.govnih.gov

The crystal structure of a related compound, bis(2-amino-5-fluoropyridinium) tetrachlorocuprate(II), has been determined, highlighting the utility of this technique for understanding the solid-state behavior of molecules containing the 2-amino-5-fluoropyridine (B1271945) moiety. acs.org

Table 2: Illustrative Crystallographic Data for a Related Pyridine Derivative

| Parameter | Value | Reference |

| Crystal system | Triclinic | nih.gov |

| Space group | P-1 | nih.gov |

| a (Å) | 5.9014 (16) | nih.gov |

| b (Å) | 8.025 (2) | nih.gov |

| c (Å) | 10.561 (3) | nih.gov |

| α (°) | 95.471 (4) | nih.gov |

| β (°) | 91.244 (4) | nih.gov |

| γ (°) | 94.779 (3) | nih.gov |

| Volume (ų) | 495.9 (2) | nih.gov |

| Z | 2 | nih.gov |

Note: This data is for N-benzylpyridin-2-amine and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study.

Chromatographic Techniques for Purity and Separation in Research

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For this compound, a reversed-phase HPLC method would typically be employed.

In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of its purity.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical technique utilized for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS provides crucial information regarding its purity, and its molecular structure through characteristic fragmentation patterns.

In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. For this compound, a non-polar or moderately polar capillary column, such as one coated with 5% phenyl polysiloxane, is generally suitable. The retention time of the compound is influenced by factors such as the column temperature program, the flow rate of the carrier gas (usually helium), and the chemical properties of the analyte itself. Given its molecular weight and structure, a temperature program starting at a moderate temperature and ramping up would be effective for its elution.

Following separation by the gas chromatograph, the eluted molecules enter the mass spectrometer. In the mass spectrometer, the molecules are typically ionized by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam (commonly 70 eV). This process forms a positively charged molecular ion ([M]•+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured, producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is characterized by several key fragmentation pathways that are predictable based on its structure. The molecular ion peak is expected to be observed, and its intensity can vary. The fragmentation is dominated by cleavages at the bonds adjacent to the nitrogen atom and the aromatic rings.

Detailed Research Findings

The electron ionization mass spectrum of this compound would be expected to exhibit a distinct fragmentation pattern. The most prominent fragmentation pathway for N-benzylamines is the cleavage of the benzylic C-N bond. nih.gov This benzylic cleavage results in the formation of a stable benzyl cation.

Another significant fragmentation process involves the pyridine ring. The presence of the fluorine atom and the amino group on the pyridine ring will influence its fragmentation. The loss of small neutral molecules such as HCN from the pyridine ring is a common fragmentation pathway for aminopyridines.

Based on the general principles of mass spectrometry and studies of similar compounds, the following table summarizes the plausible and significant ions in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 202 | [C₁₂H₁₁FN₂]⁺ | Molecular Ion ([M]⁺) |

| 109 | [C₅H₄FN]⁺ | Cleavage of the N-CH₂ bond |

| 91 | [C₇H₇]⁺ | Benzylic cleavage leading to the benzyl cation (tropylium ion) |

| 78 | [C₅H₄N]⁺ | Loss of HF from the [C₅H₄FN]⁺ fragment |

The base peak in the spectrum is often the most stable fragment. For many N-benzylamines, the benzyl cation at m/z 91 is a very prominent peak, and could be the base peak. The relative intensities of these fragments provide structural information and can be used for the unambiguous identification of this compound in a sample.

Future Research Directions and Translational Opportunities

Development of Novel Synthetic Strategies for Enhanced Efficiency

While methods for the synthesis of N-benzyl-5-fluoropyridin-2-amine and its analogs exist, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. Current approaches often involve multi-step processes. For instance, the synthesis of related 2-aminopyridines can be achieved through the reaction of a corresponding pyridinium (B92312) salt with an amine in a solvent like DMSO. nih.gov Another common method is the substitution of a 2-halopyridine with an amine, which may require high temperatures or transition metal catalysis. nih.gov

Future synthetic strategies could explore:

Catalyst-Free Methods: Developing reactions that proceed under mild, catalyst-free conditions would be a significant advancement, reducing costs and potential metal contamination of the final products. nih.gov

One-Pot Reactions: Designing multi-component reactions where the pyridine (B92270) ring is constructed and functionalized in a single step would greatly improve efficiency.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher yields and purity, as well as facilitating large-scale production.

Green Chemistry Approaches: Employing greener solvents and reagents, and designing reactions with higher atom economy, will be crucial for sustainable manufacturing. ijpsonline.comijpsonline.com

A notable advancement in the functionalization of related scaffolds is the metal-free directed C-H borylation of 2-benzyl-5-fluoropyridines. ccspublishing.org.cnresearchgate.net This method allows for the introduction of a boronic ester group, which can then be readily converted into a variety of other functional groups, providing a powerful tool for creating a library of derivatives. ccspublishing.org.cnresearchgate.net

Exploration of this compound as a Scaffold for Complex Chemical Entities

The this compound scaffold is a key feature in several patented chemical structures, indicating its potential in drug discovery. google.com The fluorinated pyridine core is a common motif in pharmaceuticals due to the ability of fluorine to modulate properties such as metabolic stability, binding affinity, and lipophilicity. rsc.orgacs.org

Future research should focus on utilizing this scaffold to build more complex molecules with targeted biological activities. For example, derivatives of this compound could be designed as:

Kinase Inhibitors: The pyridine and aminopyrimidine cores are prevalent in kinase inhibitors, and the this compound structure could be elaborated to target specific kinases involved in cancer or inflammatory diseases.

Antiviral Agents: The structural features of this compound are shared with molecules that have shown potential antiviral activities.

Central Nervous System (CNS) Agents: The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold attractive for the development of drugs targeting CNS disorders.

The synthesis of various derivatives has been reported, such as N-(5-fluoropyridin-2-yl)-7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, which incorporates the 5-fluoropyridin-2-amine moiety into a more complex heterocyclic system. rsc.org

Deeper Mechanistic Elucidation of Observed Biological Activities

While the this compound scaffold is present in compounds with potential therapeutic applications, a detailed understanding of their mechanisms of action is often lacking. Future research must prioritize the elucidation of how these molecules interact with their biological targets at a molecular level.

For instance, studies on the analogous compound N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine have suggested that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 protein family. It is plausible that derivatives of this compound could act through similar pathways.

Key research areas should include:

Target Identification: Identifying the specific proteins or enzymes that derivatives of this compound bind to.

Pathway Analysis: Determining the signaling pathways that are modulated by these compounds.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups affect its biological activity.

Computational Design and Predictive Modeling for Targeted Applications

Computational methods are invaluable tools in modern drug discovery and materials science. nih.gov In silico studies can be employed to predict the properties of this compound derivatives and to guide the design of new compounds with enhanced activity and selectivity.

Future computational research could involve:

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of target proteins to predict their binding affinity and mode of interaction. nih.gov

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic properties of the molecule and how they influence its reactivity and interactions.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its complex with a biological target over time to assess the stability of the interaction.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles. biotechnologia-journal.org

For example, computational studies on N-benzyl pyridinium-curcumin derivatives have been used to understand their interactions with acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov Similar approaches could be applied to derivatives of this compound.

Interdisciplinary Research with Material Sciences (if applicable)

The unique properties of fluorinated organic compounds, including their thermal stability and distinct electronic characteristics, make them attractive for applications in materials science. mdpi.com Fluorinated pyridines, for instance, have been used as building blocks for fluoropolymers and other advanced materials. mdpi.com

While the direct application of this compound in materials science is not yet well-established, its structural features suggest potential avenues for interdisciplinary research:

Organic Electronics: The pyridine ring is an electron-deficient system, and the electronic properties of the molecule could be tuned by modifying the substituents on the benzyl (B1604629) and pyridine rings. This could lead to the development of novel organic semiconductors or components for organic light-emitting diodes (OLEDs).

Functional Polymers: The amine group provides a handle for polymerization, allowing for the incorporation of the this compound unit into polymer chains. The resulting fluorinated polymers could exhibit interesting properties such as low surface energy, chemical resistance, and specific optical properties.

Sensors: The ability of the pyridine nitrogen and the amine group to coordinate with metal ions could be exploited in the design of chemical sensors. The fluorine atom could serve as a reporter group for detection by 19F NMR or other spectroscopic techniques.

The study of how fluorine positioning affects the cationic properties of difluoropyridines highlights the potential for tailored molecular design of functional materials based on fluorinated pyridine systems. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-5-fluoropyridin-2-amine, and how do reaction conditions influence yield?